molecular formula C8H9N3O B3085287 5,6-diamino-2,3-dihydro-1H-indol-2-one CAS No. 1153154-46-1

5,6-diamino-2,3-dihydro-1H-indol-2-one

Cat. No. B3085287
CAS RN: 1153154-46-1
M. Wt: 163.18 g/mol
InChI Key: VVEJNQMYFCSJIN-UHFFFAOYSA-N
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Description

5,6-diamino-2,3-dihydro-1H-indol-2-one is a compound with the molecular formula C8H9N3O and a molecular weight of 163.18 . It is a derivative of indole, a heterocyclic compound that consists of a pyrrole ring fused to benzene .

Scientific Research Applications

Scaffold in Kinase Research

5,6-diamino-2,3-dihydro-1H-indol-2-one and its derivatives have been identified as important scaffolds in pharmaceutical research. For instance, 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones (diazaoxindoles), related to this compound, have been used as novel scaffolds in kinase research areas. This indicates its potential in the development of therapeutic agents targeting kinase-related pathways (Cheung, Harris, & Lackey, 2001).

Crystal Structure Analysis

The compound's derivatives have been synthesized and analyzed for their crystal structures, revealing intricate molecular geometries. For example, the synthesis of 2′,7′-diamino-2,4′-dioxo-4′,8′-dihydro-3′H-spiro[indoline-3,5′-pyrido[2,3-d]pyrimidine]-6′-carbonitrile allowed for detailed crystallographic studies. Such analyses are crucial in understanding the chemical and physical properties of these compounds, leading to potential applications in material sciences and pharmaceuticals (Yong-mi, 2014).

Dopamine Receptor Binding

Indole-substituted derivatives related to this compound have been evaluated for their ability to bind dopamine receptors. This evaluation is significant in the field of neuropharmacology, where understanding and modulating dopamine receptor activity is crucial for treating disorders such as Parkinson's disease and schizophrenia (Enriz et al., 2018).

Antiplatelet and Antiphlogistic Activities

Research into the antiplatelet and antiphlogistic activities of 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted derivatives indicates the potential use of these compounds in treating cardiovascular diseases and inflammation (Brullo et al., 2012).

Biochemical Analysis

Biochemical Properties

5,6-Diamino-2,3-dihydro-1H-indol-2-one plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to possess antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific sites on enzymes or proteins, thereby modulating their activity. The nature of these interactions can vary, ranging from competitive inhibition to allosteric modulation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to inhibit the replication of certain viruses by interfering with viral RNA synthesis . Additionally, they can modulate inflammatory responses by inhibiting key enzymes involved in the production of pro-inflammatory mediators.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit protein kinases, which play a critical role in cell signaling pathways . This inhibition can result in altered gene expression and subsequent changes in cellular function. Additionally, the compound may interact with DNA or RNA, affecting their stability and function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to indole derivatives can lead to the accumulation of reactive oxygen species, resulting in oxidative stress and cellular damage . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antiviral or anti-inflammatory activities. At higher doses, it can cause toxic or adverse effects. For instance, high doses of indole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . Understanding the dosage effects is essential for determining the therapeutic window and potential risks of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives can modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . This interaction can lead to altered drug metabolism and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation. For instance, indole derivatives can be transported into cells via organic anion transporters, influencing their intracellular concentration and activity . Understanding these transport mechanisms is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, indole derivatives have been shown to localize to the mitochondria, where they can modulate mitochondrial function and induce apoptosis in cancer cells . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

properties

IUPAC Name

5,6-diamino-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2,9-10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEJNQMYFCSJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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